molecular formula C11H11NO7 B8006490 1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone

1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone

Cat. No.: B8006490
M. Wt: 269.21 g/mol
InChI Key: YJBBQNRHTDBXJI-UHFFFAOYSA-N
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Description

1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone is a chemical compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring substituted with dimethoxy groups and a nitroethanone moiety

Preparation Methods

The synthesis of 1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone typically involves the nitration of a precursor compound, such as 6,7-dimethoxy-1,3-benzodioxole, followed by the introduction of the ethanone group. The reaction conditions often include the use of nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired nitroethanone product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino compound, while oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids.

Scientific Research Applications

1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Due to its potential biological activities, the compound is explored for its therapeutic applications. It may serve as a lead compound for the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and triggering specific signaling pathways.

Comparison with Similar Compounds

1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO7/c1-16-9-6(7(13)4-12(14)15)3-8-10(11(9)17-2)19-5-18-8/h3H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBBQNRHTDBXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1C(=O)C[N+](=O)[O-])OCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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